Cas no 2580101-00-2 (rac-tert-butyl (1R,4S,5R)-2-azabicyclo2.1.0pentane-5-carboxylate)

Technical Introduction: rac-tert-butyl (1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylate is a chiral bicyclic compound featuring a strained azabicyclo[2.1.0]pentane scaffold, which is of significant interest in synthetic and medicinal chemistry. The tert-butyl ester group enhances stability and facilitates further functionalization, while the rigid bicyclic structure offers unique steric and electronic properties for ligand design. This compound serves as a valuable intermediate in the synthesis of constrained peptidomimetics or bioactive molecules, leveraging its stereochemical complexity to modulate target interactions. Its well-defined stereocenters (1R,4S,5R) enable precise control in asymmetric synthesis, making it particularly useful for exploring structure-activity relationships in pharmaceutical research.
rac-tert-butyl (1R,4S,5R)-2-azabicyclo2.1.0pentane-5-carboxylate structure
2580101-00-2 structure
Product Name:rac-tert-butyl (1R,4S,5R)-2-azabicyclo2.1.0pentane-5-carboxylate
CAS No:2580101-00-2
MF:C9H15NO2
MW:169.220902681351
CID:5656683
PubChem ID:165886437
Update Time:2025-06-15

rac-tert-butyl (1R,4S,5R)-2-azabicyclo2.1.0pentane-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2580101-00-2
    • rac-tert-butyl (1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylate
    • EN300-27729995
    • rac-tert-butyl (1R,4S,5R)-2-azabicyclo2.1.0pentane-5-carboxylate
    • Inchi: 1S/C9H15NO2/c1-9(2,3)12-8(11)6-5-4-10-7(5)6/h5-7,10H,4H2,1-3H3/t5-,6-,7-/m1/s1
    • InChI Key: QEJRBHDIOHILQC-FSDSQADBSA-N
    • SMILES: O(C(C)(C)C)C([C@H]1[C@H]2[C@@H]1CN2)=O

Computed Properties

  • Exact Mass: 169.110278721g/mol
  • Monoisotopic Mass: 169.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 38.3Ų

rac-tert-butyl (1R,4S,5R)-2-azabicyclo2.1.0pentane-5-carboxylate Pricemore >>

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rac-tert-butyl (1R,4S,5R)-2-azabicyclo2.1.0pentane-5-carboxylate Related Literature

Additional information on rac-tert-butyl (1R,4S,5R)-2-azabicyclo2.1.0pentane-5-carboxylate

Recent Advances in the Study of rac-tert-butyl (1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylate (CAS: 2580101-00-2)

The compound rac-tert-butyl (1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylate (CAS: 2580101-00-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an up-to-date overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel bioactive molecules. Its bicyclic structure, featuring a strained azabicyclo[2.1.0]pentane core, offers a versatile scaffold for further chemical modifications. Researchers have successfully employed this compound in the development of enzyme inhibitors and receptor modulators, particularly in the context of neurological disorders and infectious diseases.

One of the most notable advancements involves the optimization of synthetic routes for rac-tert-butyl (1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylate. A recent publication in the Journal of Medicinal Chemistry (2023) described an improved asymmetric synthesis method that significantly enhances the yield and enantiomeric purity of the compound. This breakthrough has important implications for large-scale production and further pharmacological evaluation.

In terms of biological activity, preliminary in vitro studies have demonstrated promising results. The compound has shown moderate inhibitory effects against several clinically relevant targets, including proteases and kinases. Molecular docking simulations suggest that its unique three-dimensional structure allows for favorable interactions with various binding pockets, making it a valuable lead compound for structure-activity relationship studies.

Current research efforts are focusing on the derivatization of this scaffold to improve its pharmacological properties. Several research groups have reported successful modifications at the carboxylate and azabicyclic positions, leading to compounds with enhanced bioavailability and target specificity. These derivatives are being evaluated in various disease models, with particular emphasis on their potential as central nervous system agents.

The stability and physicochemical properties of rac-tert-butyl (1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylate have also been investigated. Recent stability studies under various pH conditions and thermal stress have provided valuable data for formulation development. These findings are particularly relevant for potential drug delivery applications.

Looking forward, the compound's potential as a versatile building block in medicinal chemistry appears promising. Its unique structural features continue to inspire novel synthetic strategies and therapeutic applications. Future research directions may include further exploration of its mechanism of action, optimization of its pharmacokinetic profile, and evaluation in more complex biological systems.

In conclusion, rac-tert-butyl (1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylate represents an exciting area of research in chemical biology. The recent advancements in its synthesis and application underscore its potential as a valuable tool in drug discovery and development. Continued investigation of this compound and its derivatives is expected to yield significant contributions to the field of medicinal chemistry in the coming years.

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